L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine
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Overview
Description
L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine is a peptide compound composed of multiple amino acids, specifically alanine and cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis also requires optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents like DIC and HOBt.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability due to the presence of cysteine residues.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine involves its interaction with biological molecules through its thiol and amino groups. The cysteine residues can form disulfide bonds, which are crucial for maintaining
Properties
CAS No. |
801307-43-7 |
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Molecular Formula |
C18H32N6O7S3 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H32N6O7S3/c1-7(19)13(25)22-10(4-32)15(27)20-8(2)14(26)23-12(6-34)17(29)24-11(5-33)16(28)21-9(3)18(30)31/h7-12,32-34H,4-6,19H2,1-3H3,(H,20,27)(H,21,28)(H,22,25)(H,23,26)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m0/s1 |
InChI Key |
BSHSRESTSKGSPH-ZNSCXOEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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